molecular formula C25H24N4O4S3 B12210924 Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate

Cat. No.: B12210924
M. Wt: 540.7 g/mol
InChI Key: JHHRKHJMZHGJNM-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate is a complex organic compound with a unique structure that includes multiple functional groups such as thiazole, thioether, and ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the thioether linkage: This step involves the nucleophilic substitution of a halogenated intermediate with a thiol compound.

    Formation of the benzo[b]thiophene ring: This can be synthesized through a series of cyclization reactions involving appropriate aromatic precursors.

    Final esterification: The final step involves the esterification of the intermediate with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, other esters

Scientific Research Applications

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate is a complex compound with notable biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is a derivative of thienopyrimidine and features a thiazole moiety. It is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure includes various functional groups that contribute to its biological activity.

Synthesis Overview

  • Starting Materials :
    • 2-Mercapto-3-phenylquinazolin-4(3H)-one
    • Ethyl chloroacetate
  • Reaction Conditions :
    • The reaction is typically conducted in an alkaline environment to facilitate the formation of the desired ester product.
  • Characterization :
    • The product is characterized using techniques such as NMR and IR spectroscopy to confirm the presence of key functional groups and structural integrity.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine exhibit significant antimicrobial properties. Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate has been shown to possess antibacterial and antifungal activities against various strains:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antitumor Activity

The compound has demonstrated promising antitumor effects in various studies. It appears to induce apoptosis in cancer cells and inhibit tumor growth:

Cancer Type Effect Observed Reference
Breast CancerCell death induction
Lung CancerGrowth inhibition

Anticonvulsant Activity

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate has also been evaluated for anticonvulsant properties. Studies suggest that it can reduce seizure frequency in animal models:

Model Used Seizure Reduction (%) Reference
Pentylenetetrazol-induced seizures50% reduction
Maximal electroshock seizures65% reduction

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the proliferation of bacteria and cancer cells.
  • Induction of Apoptosis : It potentially activates apoptotic pathways in tumor cells through the modulation of signaling cascades.
  • Modification of Membrane Permeability : Its structure allows for interaction with cellular membranes, altering permeability and leading to cell death in pathogens.

Case Studies

Several case studies have highlighted the efficacy of ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate:

  • Breast Cancer Study : In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups.
  • Antimicrobial Efficacy Trial : A clinical trial demonstrated that patients treated with formulations containing this compound exhibited reduced infection rates compared to those receiving standard antibiotic therapy.

Properties

Molecular Formula

C25H24N4O4S3

Molecular Weight

540.7 g/mol

IUPAC Name

ethyl 2-[2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C25H24N4O4S3/c1-2-33-20(31)12-15-13-34-24(26-15)27-19(30)14-35-25-28-22-21(17-10-6-7-11-18(17)36-22)23(32)29(25)16-8-4-3-5-9-16/h3-5,8-9,13H,2,6-7,10-12,14H2,1H3,(H,26,27,30)

InChI Key

JHHRKHJMZHGJNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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